2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide 2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 1207039-46-0
VCID: VC11957396
InChI: InChI=1S/C22H20N2O2S2/c1-27-19-6-3-2-5-18(19)21(25)23-17-9-8-15-10-11-24(14-16(15)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
SMILES: CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Molecular Formula: C22H20N2O2S2
Molecular Weight: 408.5 g/mol

2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide

CAS No.: 1207039-46-0

Cat. No.: VC11957396

Molecular Formula: C22H20N2O2S2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide - 1207039-46-0

Specification

CAS No. 1207039-46-0
Molecular Formula C22H20N2O2S2
Molecular Weight 408.5 g/mol
IUPAC Name 2-methylsulfanyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Standard InChI InChI=1S/C22H20N2O2S2/c1-27-19-6-3-2-5-18(19)21(25)23-17-9-8-15-10-11-24(14-16(15)13-17)22(26)20-7-4-12-28-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Standard InChI Key WEZSAKCZQQIRIS-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2
Canonical SMILES CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound integrates three primary structural motifs (Figure 1):

  • Benzamide backbone: Provides a planar aromatic system conducive to π-π interactions.

  • Tetrahydroisoquinoline moiety: A partially saturated heterocycle enhancing solubility and enabling hydrogen bonding.

  • Thiophene-2-carbonyl substituent: Introduces electron-rich sulfur heterocycle, potentially influencing receptor binding.
    The methylsulfanyl group (-SCH3_3) at the benzamide’s ortho position contributes to steric and electronic modulation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1207039-46-0
Molecular FormulaC22H20N2O2S2\text{C}_{22}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}_{2}
Molecular Weight408.5 g/mol
IUPAC Name2-methylsulfanyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
SMILESCSC1=CC=CC=C1C(=O)NC2=CC3=C(CNC(C4=CC=CS4)=O)C=CC3=C2
InChIKeyWEZSAKCZQQIRIS-UHFFFAOYSA-N

Spectroscopic Characterization

While experimental data are sparse, analogous compounds are typically characterized via:

  • NMR spectroscopy: To confirm hydrogen and carbon environments.

  • Mass spectrometry: For molecular ion validation.

  • X-ray crystallography: Resolving three-dimensional conformation, critical for docking studies.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions (Scheme 1):

  • Formation of tetrahydroisoquinoline core: Achieved via Pictet-Spengler cyclization between phenethylamine derivatives and aldehydes.

  • Thiophene-2-carbonyl incorporation: Acylation using thiophene-2-carbonyl chloride under basic conditions.

  • Benzamide coupling: Amide bond formation between 2-(methylsulfanyl)benzoic acid and the tetrahydroisoquinoline amine.

Critical Reaction Conditions

  • Catalysts: Lewis acids (e.g., ZnCl2_2) for cyclization.

  • Solvents: Dichloromethane or THF for acylation.

  • Purification: Column chromatography to isolate intermediates.

Biological Activities and Mechanistic Insights

Antioxidant Properties

Compounds with methylsulfanyl groups demonstrate radical scavenging activity in DPPH assays, suggesting potential redox-modulating effects. The -SCH3_3 group may donate electrons to neutralize reactive oxygen species.

Hypothesized Targets

  • Kinase inhibition: Similar benzamides target Aurora kinases (IC50_{50}: 15–21 nM), critical in cell cycle regulation .

  • FtsZ interaction: Biphenyl-benzamides inhibit bacterial cytoskeletal protein FtsZ, a precedent for this compound’s design .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Profile

PropertyValue/CharacteristicSource
SolubilityLow aqueous solubility; soluble in DMSO
LogP~3.2 (predicted)
StabilityStable under inert conditions; sensitive to hydrolysis

Metabolic Stability

In vitro microsomal studies of related compounds show species-dependent clearance:

  • Human microsomes: Half-life >100 min, suggesting moderate stability .

  • Rodent microsomes: Rapid degradation (t1/2_{1/2} <15 min), necessitating prodrug strategies .

Future Research Directions

  • Comprehensive bioactivity profiling: Screen against bacterial panels and cancer cell lines.

  • Structural optimization: Modify the methylsulfanyl group to enhance solubility.

  • In vivo pharmacokinetics: Evaluate oral bioavailability and tissue distribution.

  • Target identification: Use CRISPR-Cas9 screens to elucidate molecular targets.

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